4-ethyl-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
4-ethyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS It is characterized by the presence of an ethyl group attached to the benzene ring and a thiophen-3-ylmethyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 4-ethyl aniline with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the thiophen-3-ylmethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
4-ethyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(thiophen-2-ylmethyl)aniline
- 4-methyl-N-(thiophen-3-ylmethyl)aniline
- 4-ethyl-N-(furan-3-ylmethyl)aniline
Uniqueness
4-ethyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-ethyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-2-11-3-5-13(6-4-11)14-9-12-7-8-15-10-12/h3-8,10,14H,2,9H2,1H3 |
InChI Key |
OVISYRWRDSAKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CSC=C2 |
Origin of Product |
United States |
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